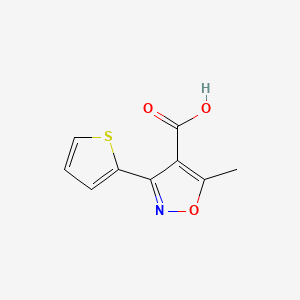

5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid

CAS No.: 83817-53-2

Cat. No.: VC7809729

Molecular Formula: C9H7NO3S

Molecular Weight: 209.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 83817-53-2 |

|---|---|

| Molecular Formula | C9H7NO3S |

| Molecular Weight | 209.22 g/mol |

| IUPAC Name | 5-methyl-3-thiophen-2-yl-1,2-oxazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C9H7NO3S/c1-5-7(9(11)12)8(10-13-5)6-3-2-4-14-6/h2-4H,1H3,(H,11,12) |

| Standard InChI Key | QSTCJVAUTDWHRS-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NO1)C2=CC=CS2)C(=O)O |

| Canonical SMILES | CC1=C(C(=NO1)C2=CC=CS2)C(=O)O |

Introduction

| Property | Value/Description |

|---|---|

| LogP (Octanol-Water) | Estimated ~1.5–2.0 (moderate lipophilicity due to thiophene and methyl groups) |

| Aqueous Solubility | Low (carboxylic acid group may confer slight solubility in basic aqueous media) |

| Thermal Stability | Likely stable below 200°C (typical for isoxazole derivatives) |

The electron-withdrawing carboxylic acid group and electron-donating thiophene create a polarized electronic environment, influencing its reactivity in substitution and cycloaddition reactions .

Synthesis and Manufacturing Considerations

-

Cyclocondensation: Reaction of a thiophene-containing β-diketone with hydroxylamine to form the isoxazole ring.

-

Carboxylic Acid Introduction: Oxidation of a 4-methyl group or carboxylation via carbon dioxide insertion under high-pressure conditions.

Industrial-scale production likely employs continuous flow reactors and catalytic systems to optimize yield and purity, though specific details are unavailable in open literature .

| Manufacturer | Product Number | Packaging | Price (USD) |

|---|---|---|---|

| AK Scientific | 5812CJ | 10 g | 5,736 |

| Arctom | AS103827 | 1 g | 951 |

Cost variability correlates with batch size and supplier logistics, underscoring its niche-market status.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume